molecular formula C6H5F3N2OS B13093673 3-Methoxy-6-((trifluoromethyl)thio)pyridazine

3-Methoxy-6-((trifluoromethyl)thio)pyridazine

Cat. No.: B13093673
M. Wt: 210.18 g/mol
InChI Key: FSEBEZMWNNREBQ-UHFFFAOYSA-N
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Description

3-Methoxy-6-((trifluoromethyl)thio)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of a methoxy group at position 3 and a trifluoromethylthio group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-6-((trifluoromethyl)thio)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable pyridazine derivative.

    Methoxylation: Introduction of the methoxy group at position 3 can be achieved through nucleophilic substitution reactions using methanol and a base.

    Trifluoromethylthiolation: The trifluoromethylthio group is introduced at position 6 using reagents like trifluoromethylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-6-((trifluoromethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced pyridazine compounds.

Scientific Research Applications

3-Methoxy-6-((trifluoromethyl)thio)pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-6-((trifluoromethyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-6-(trifluoromethyl)pyridazine: Lacks the thio group but has similar structural features.

    3-Methoxy-6-(methylthio)pyridazine: Contains a methylthio group instead of a trifluoromethylthio group.

    3-Methoxy-6-(chlorothio)pyridazine: Contains a chlorothio group instead of a trifluoromethylthio group.

Uniqueness

3-Methoxy-6-((trifluoromethyl)thio)pyridazine is unique due to the presence of both methoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties. The trifluoromethylthio group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C6H5F3N2OS

Molecular Weight

210.18 g/mol

IUPAC Name

3-methoxy-6-(trifluoromethylsulfanyl)pyridazine

InChI

InChI=1S/C6H5F3N2OS/c1-12-4-2-3-5(11-10-4)13-6(7,8)9/h2-3H,1H3

InChI Key

FSEBEZMWNNREBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)SC(F)(F)F

Origin of Product

United States

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